molecular formula C14H10IN3OS B1663020 Inhibidor de GSK-3 II CAS No. 478482-75-6

Inhibidor de GSK-3 II

Número de catálogo: B1663020
Número CAS: 478482-75-6
Peso molecular: 395.22 g/mol
Clave InChI: ZRHRPGSSSVYBRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Esfingosilfosforilcolina (SPC), con la fórmula química C₂₃H₄₉N₂O₅P, es un metabolito de la esfingosina. Desempeña un papel crucial en la señalización intracelular y extracelular. SPC ha sido estudiado por sus efectos neurotróficos en neuronas granulares cerebelosas y células PC-12 .

Aplicaciones Científicas De Investigación

Las diversas aplicaciones de SPC abarcan múltiples campos:

Mecanismo De Acción

SPC actúa como un ligando para el receptor 3 del gen de diferenciación endotelial (EDG3). Mobiliza el calcio intracelular a través de una vía independiente de IP3. Además, estimula la producción de CCL2, lo que potencialmente contribuye al desarrollo de la aterosclerosis.

Análisis Bioquímico

Biochemical Properties

GSK-3 Inhibitor II interacts with the GSK-3 enzyme, which consists of two isoforms, GSK-3α and GSK-3β . These isoforms are constitutively active and are primarily regulated through inhibition . GSK-3 Inhibitor II targets these enzymes, leading to their inactivation mainly through phosphorylation at Ser residues by a variety of upstream kinases . This interaction results in the attenuation of the signaling pathway, thereby influencing various key functions in healthy cells .

Cellular Effects

GSK-3 Inhibitor II has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce apoptosis, attenuate inflammation, modulate axon and dendrite growth and repair, and regulate synaptic plasticity . Furthermore, GSK-3 Inhibitor II can affect the regulation of proteins of the BCL-2 family, thereby exhibiting pro-apoptotic activity .

Molecular Mechanism

The molecular mechanism of action of GSK-3 Inhibitor II involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, GSK-3 Inhibitor II inhibits the enzymatic activity of GSK-3 isoforms through phosphorylation at Ser residues . This inhibition leads to the attenuation of the signaling pathway, thereby affecting the activity of multiple oncogenic proteins and up-regulating pathways critical for cell proliferation, survival, and drug-resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK-3 Inhibitor II can change over time. Moreover, chronic treatment with GSK-3 inhibitors can lead to down-regulation of insulin receptor, IRS-1, IRS-2, and Akt1 levels .

Dosage Effects in Animal Models

The effects of GSK-3 Inhibitor II can vary with different dosages in animal models. For instance, it has been shown to have efficacy in several animal models of retinal disease, reducing hypoxia and promoting correct neovascularization

Metabolic Pathways

GSK-3 Inhibitor II is involved in several metabolic pathways. It interacts with enzymes such as glycogen synthase, opposing glucose conversion into glycogen . Moreover, it regulates other physiological functions, including cell proliferation, differentiation, apoptosis, and embryonic development . It also affects glycolysis, as indicated by reduced levels of ATP and pyruvate in cells treated with GSK-3 inhibitors .

Transport and Distribution

Gsk-3, the target of this inhibitor, is predominantly localized in the cytoplasm but is also found in the nucleus . Its subcellular localization changes in response to stimuli .

Subcellular Localization

Gsk-3, the target of this inhibitor, is mainly a cytosolic enzyme, but there are pools of mitochondrial and nuclear GSK-3 . The nuclear GSK-3 continuously shuttles from the nucleus to the cytoplasm and vice-versa . This suggests that GSK-3 Inhibitor II may also be found in these subcellular locations, potentially affecting its activity or function.

Métodos De Preparación

Rutas sintéticas:

SPC se puede sintetizar a través de varias rutas, incluidas reacciones enzimáticas y transformaciones químicas. Un método común implica la fosforilación de la esfingosina utilizando fosfocolina como donante de fosfato.

Condiciones de reacción:

La reacción generalmente ocurre en condiciones suaves, con catalizadores y solventes apropiados. La estereoquímica del producto es esencial, ya que SPC existe en ambas formas D-eritro y L-treo.

Producción industrial:

Si bien SPC no se produce ampliamente a nivel industrial, los laboratorios de investigación a menudo lo sintetizan para estudios.

Análisis De Reacciones Químicas

SPC experimenta varias reacciones:

    Fosforilación: La adición de un grupo fosfato a la esfingosina.

    Hidrólisis: Escisión del enlace éster de fosfocolina.

    Metabolismo: SPC participa en las vías del metabolismo lipídico.

Los reactivos comunes incluyen fosfocolina, enzimas (quinasas) y ácidos/bases suaves. Los productos principales incluyen derivados de esfingosina fosforilada.

Comparación Con Compuestos Similares

La singularidad de SPC radica en su bioactividad y propiedades de señalización. Los compuestos similares incluyen otros esfingolípidos como la esfingosina-1-fosfato (S1P) y los derivados de la ceramida.

Actividad Biológica

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a variety of cellular processes, including metabolism, cell cycle regulation, and apoptosis. GSK-3 inhibitors, particularly GSK-3 Inhibitor II, have garnered attention for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

GSK-3 exists in two isoforms, GSK-3α and GSK-3β, both of which play critical roles in cellular signaling pathways. The inhibition of GSK-3 leads to modulation of several downstream targets, influencing processes such as:

  • Cell Proliferation : Inhibition of GSK-3 has been shown to suppress the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .
  • Apoptosis Regulation : GSK-3 inhibitors promote apoptosis in various cancer types by downregulating anti-apoptotic proteins such as Bcl-2 and XIAP through epigenetic modifications .
  • Inflammation Modulation : GSK-3 is implicated in the regulation of pro-inflammatory cytokines. Its inhibition can lead to a reduction in inflammation and modulation of immune responses .

Case Studies and Clinical Trials

  • Chronic Lymphocytic Leukemia (CLL) :
    • A study demonstrated that pharmacologic inhibition of GSK-3 resulted in enhanced apoptosis in CLL B cells. This was associated with decreased NFκB transcriptional activity and suppression of anti-apoptotic gene expression .
  • Pancreatic Cancer :
    • Preclinical studies identified GSK-3β as a therapeutic target in pancreatic cancer. Inhibition of this kinase led to reduced cell viability and induced apoptosis across multiple tumor types .
  • Progressive Supranuclear Palsy (PSP) :
    • A phase II trial evaluated the efficacy of tideglusib (a GSK-3 inhibitor) in patients with PSP. Although tideglusib was well tolerated, it did not demonstrate significant clinical efficacy in improving symptoms or slowing disease progression .

Data Table: Summary of Biological Activities

Disease/Condition Effect of GSK-3 Inhibition Key Findings
Chronic Lymphocytic LeukemiaEnhanced apoptosisDecreased expression of Bcl-2 and XIAP
Pancreatic CancerReduced cell viabilityInduced apoptosis in multiple cancer types
Progressive Supranuclear PalsyNo significant clinical efficacyWell tolerated but ineffective at primary endpoints
Renal CancerInduced differentiation and autophagyCell cycle arrest observed; effective in xenograft models

Pharmacological Implications

The development of GSK-3 inhibitors like GSK-3 Inhibitor II has significant implications for treating various diseases:

  • Cancer Therapy : The ability to induce apoptosis and suppress tumor growth positions GSK-3 inhibitors as promising candidates for cancer treatment.
  • Neurodegenerative Disorders : Given the role of GSK-3 in tau phosphorylation, targeting this kinase may provide therapeutic avenues for conditions like Alzheimer's disease .

Propiedades

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHRPGSSSVYBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424894
Record name GSK-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478482-75-6
Record name GSK-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-3 Inhibitor II
Reactant of Route 2
Reactant of Route 2
GSK-3 Inhibitor II
Reactant of Route 3
Reactant of Route 3
GSK-3 Inhibitor II

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.